molecular formula C5H10N2O4S B12123635 1-(4-Hydroxy-1,1-dioxidotetrahydrothiophen-3-yl)urea

1-(4-Hydroxy-1,1-dioxidotetrahydrothiophen-3-yl)urea

Cat. No.: B12123635
M. Wt: 194.21 g/mol
InChI Key: QNMIWIOFDAIMIZ-UHFFFAOYSA-N
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Description

1-(4-Hydroxy-1,1-dioxidotetrahydrothiophen-3-yl)urea is a synthetic urea derivative featuring a tetrahydrothiophene (thiolane) ring system substituted with a sulfone group (1,1-dioxide) and a hydroxyl group at the 4-position. The urea moiety (–NH–CO–NH–) is attached to the 3-position of the sulfolane-like ring. The sulfone group enhances polarity and stability, while the hydroxyl group introduces hydrogen-bond donor/acceptor properties, influencing crystallinity and solubility.

Properties

Molecular Formula

C5H10N2O4S

Molecular Weight

194.21 g/mol

IUPAC Name

(4-hydroxy-1,1-dioxothiolan-3-yl)urea

InChI

InChI=1S/C5H10N2O4S/c6-5(9)7-3-1-12(10,11)2-4(3)8/h3-4,8H,1-2H2,(H3,6,7,9)

InChI Key

QNMIWIOFDAIMIZ-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CS1(=O)=O)O)NC(=O)N

Origin of Product

United States

Preparation Methods

The synthesis of 1-(4-Hydroxy-1,1-dioxidotetrahydrothiophen-3-yl)urea involves several steps, typically starting with the preparation of the tetrahydrothiophene ringThe final step involves the reaction of the intermediate with urea under controlled conditions to yield the desired compound .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, high-yield reaction conditions, and purification techniques to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

1-(4-Hydroxy-1,1-dioxidotetrahydrothiophen-3-yl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfone group.

    Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(4-Hydroxy-1,1-dioxidotetrahydrothiophen-3-yl)urea has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Hydroxy-1,1-dioxidotetrahydrothiophen-3-yl)urea involves its interaction with specific molecular targets. For instance, it has been identified as a G protein-gated inwardly-rectifying potassium (GIRK) channel activator. This interaction modulates cellular excitability by influencing potassium ion flow, which is crucial in various physiological processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs share the tetrahydrothiophene-1,1-dioxide core but differ in substituents and functional groups. Below is a comparative analysis:

1-Allyl-3-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea

  • Structure : The tetrahydrothiophene ring is substituted with a methyl group at the 3-position, and the urea group is linked to an allyl (–CH₂CH=CH₂) moiety .
  • The allyl group may increase hydrophobicity, altering solubility. Hydrogen Bonding: The absence of a hydroxyl group in this analog limits hydrogen-bond donor capacity, affecting crystal packing and supramolecular assembly .

(4E)-1-(4-Hydroxy-1,3-dihydroisobenzofuran-1-yl)hex-4-ene-2,3-diols (Pyriculins A/B)

  • Structure : These phytotoxic metabolites feature a hexene-diol chain and a substituted dihydroisobenzofuran core .
  • Key Differences :
    • Functional Groups : The urea and sulfone groups in the target compound are absent here, replaced by diol and cyclic ether functionalities.
    • Bioactivity : Pyriculins exhibit phytotoxic effects on buffelgrass, whereas the sulfone-urea scaffold of the target compound is untested for such activity.

Table 1: Structural and Functional Comparison

Compound Core Structure Key Substituents Hydrogen-Bonding Potential Bioactivity Notes
1-(4-Hydroxy-1,1-dioxidotetrahydrothiophen-3-yl)urea Tetrahydrothiophene-1,1-dioxide –OH (4-position), urea (3-position) High (urea and –OH donors) Undocumented in evidence
1-Allyl-3-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea Tetrahydrothiophene-1,1-dioxide –CH₃ (3-position), allyl-urea Moderate (urea only) Undocumented
Pyriculins A/B Dihydroisobenzofuran + hexene-diol –OH, cyclic ether High (diol and ether O) Phytotoxic (germination inhibition)

Research Findings and Implications

Hydrogen-Bonding Patterns

The target compound’s urea and hydroxyl groups enable diverse hydrogen-bonding networks, as observed in Etter’s graph-set analysis . For example:

  • N–H···O=S interactions : Likely between urea NH and sulfone oxygen.
  • O–H···O=C interactions : Hydroxyl group participation in stabilizing crystal lattices.

In contrast, the methyl-substituted analog lacks hydroxyl donors, resulting in weaker crystal cohesion .

Biological Activity

1-(4-Hydroxy-1,1-dioxidotetrahydrothiophen-3-yl)urea is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a tetrahydrothiophene ring with a hydroxyl and urea functional group, contributing to its reactivity and biological properties. The molecular formula is C5H8N2O3SC_5H_8N_2O_3S, with a molecular weight of approximately 176.19 g/mol.

Research indicates that 1-(4-Hydroxy-1,1-dioxidotetrahydrothiophen-3-yl)urea exhibits various biological activities, including:

  • Antioxidant Activity : The presence of hydroxyl groups enhances its ability to scavenge free radicals, thereby protecting cells from oxidative stress.
  • Enzyme Inhibition : Studies have shown that this compound can inhibit specific enzymes related to metabolic pathways, potentially affecting lipid metabolism and cell signaling processes.
  • Potassium Channel Modulation : It has been identified as a modulator of G protein-gated inwardly rectifying potassium (GIRK) channels, which play critical roles in neuronal signaling and cardiac function .

Biological Activity Data

The following table summarizes key findings related to the biological activity of 1-(4-Hydroxy-1,1-dioxidotetrahydrothiophen-3-yl)urea:

Activity Effect Reference
AntioxidantScavenging of free radicals
Enzyme InhibitionInhibition of diacylglycerol acyltransferase 2 (DGAT2)
GIRK Channel ActivationPotent activation with nanomolar potency

Case Studies

Several studies have investigated the biological effects of this compound:

  • Antioxidant Studies : A study demonstrated that 1-(4-Hydroxy-1,1-dioxidotetrahydrothiophen-3-yl)urea significantly reduced oxidative stress markers in vitro. The results indicated a dose-dependent scavenging effect on reactive oxygen species (ROS), suggesting its potential use in treating oxidative stress-related diseases.
  • GIRK Channel Modulation : Research involving the application of this compound on neuronal cells revealed its ability to enhance GIRK channel activity. This modulation could lead to therapeutic applications in neurological disorders where potassium channel dysfunction is implicated.
  • Metabolic Effects : In animal models, the administration of this compound resulted in altered lipid profiles, indicating its role in lipid metabolism regulation. This effect was attributed to the inhibition of DGAT2, which is crucial for triglyceride synthesis .

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